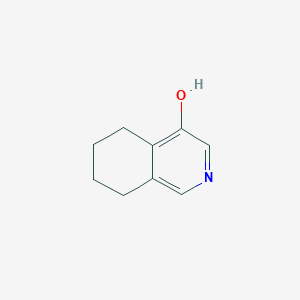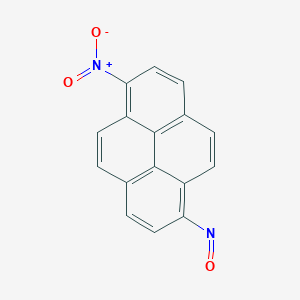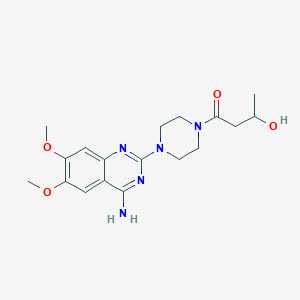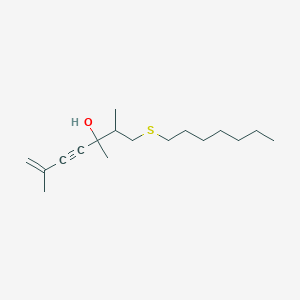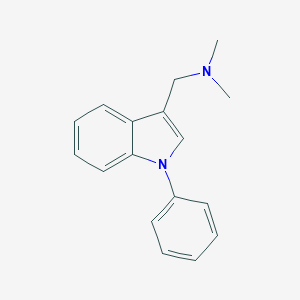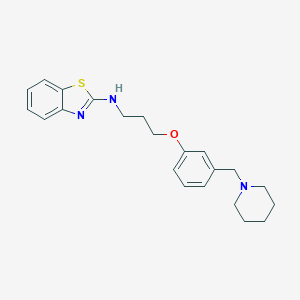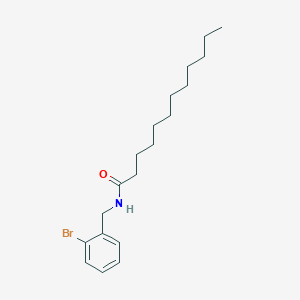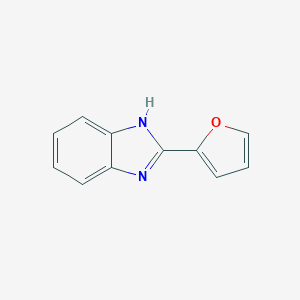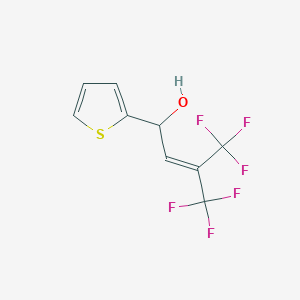
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. TFP is a fluorinated alcohol that has been found to possess unique properties that make it a valuable tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with ion channels. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to bind to specific sites on the ion channel, thereby blocking the passage of ions through the channel. This results in a decrease in the activity of the ion channel, which can have various physiological effects depending on the type of ion channel being inhibited.
生化和生理效应
The biochemical and physiological effects of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol depend on the type of ion channel being inhibited. For example, inhibition of the voltage-gated potassium channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to an increase in neuronal excitability, which can result in seizures and other neurological disorders. Inhibition of the transient receptor potential channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to a decrease in pain sensation, making it a potential therapeutic agent for the treatment of chronic pain.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potency as an ion channel inhibitor. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a highly effective inhibitor of several types of ion channels, making it a valuable tool for studying the role of ion channels in various physiological processes. However, one of the limitations of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potential toxicity. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One potential area of research is the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs with improved potency and selectivity for specific ion channels. Another potential area of research is the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and chronic pain. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol and its potential toxicity in different cell types.
Conclusion:
In conclusion, 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, or 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, is a valuable tool for studying various biochemical and physiological processes. Its potency as an ion channel inhibitor makes it a valuable tool for studying the role of ion channels in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, including the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs and the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders.
合成方法
The synthesis of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves a multistep process that requires expertise in organic synthesis. The most commonly used method for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethyl vinyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. Other methods for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
科学研究应用
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a valuable tool for studying various biochemical and physiological processes. One of the most significant applications of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is in the study of ion channels, which are membrane proteins that allow the passage of ions across cell membranes. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This makes 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol a valuable tool for studying the role of ion channels in various physiological processes, including muscle contraction and neuronal signaling.
属性
CAS 编号 |
100482-55-1 |
|---|---|
产品名称 |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
分子式 |
C9H6F6OS |
分子量 |
276.2 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-5,16H |
InChI 键 |
DTHGYDUZALFGDB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
规范 SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
同义词 |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



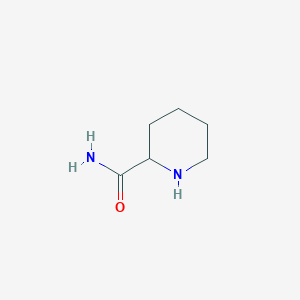
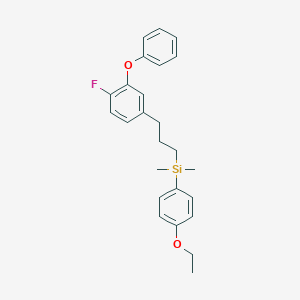

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

